N-[(2-nitrophenyl)sulfonyl]glycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid is an organic compound with the molecular formula C8H8N2O6S. This compound is characterized by the presence of a nitrobenzenesulfonamide group attached to an acetamidoacetic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid typically involves the reaction of 2-nitrobenzenesulfonyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with acetic anhydride to yield the final product. The reaction conditions generally include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Aqueous or organic solvents such as dichloromethane
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzenesulfonic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamido derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid involves its interaction with specific molecular targets. The nitrobenzenesulfonamide group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The acetamido group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitrobenzenesulfonamide
- 2-Nitrobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonamide
Uniqueness
2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological interactions. The presence of both the nitrobenzenesulfonamide and acetamido groups provides a versatile platform for the synthesis of more complex molecules and the study of diverse biochemical processes.
Eigenschaften
Molekularformel |
C10H11N3O7S |
---|---|
Molekulargewicht |
317.28 g/mol |
IUPAC-Name |
2-[[2-[(2-nitrophenyl)sulfonylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H11N3O7S/c14-9(11-6-10(15)16)5-12-21(19,20)8-4-2-1-3-7(8)13(17)18/h1-4,12H,5-6H2,(H,11,14)(H,15,16) |
InChI-Schlüssel |
SPJXOLIOUVAJAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.